molecular formula C16H21NO2 B2971320 N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide CAS No. 2411183-38-3

N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide

Cat. No. B2971320
CAS RN: 2411183-38-3
M. Wt: 259.349
InChI Key: FIZYUKHRJOHKMO-ZRNAQANOSA-N
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Description

N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide, also known as (R,R)-2-(3-hydroxypropyl)-1-phenylcyclopropanecarboxamide, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a cyclopropane derivative that possesses unique chemical properties that make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide is not fully understood. However, it is believed to act by binding to specific targets and altering their activity. This compound has been shown to have a high affinity for certain receptors, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes, including phosphodiesterases and proteases. It has also been shown to affect ion channels, such as the voltage-gated calcium channel.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide is its ability to selectively modulate specific biological processes. This compound has been shown to have a high affinity for certain targets, which makes it a valuable tool for investigating the role of these targets in various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the use of N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide in scientific research. One potential area of interest is the investigation of its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have activity against the sigma-1 receptor, which has been implicated in the pathogenesis of these disorders. Another potential area of interest is the investigation of its effects on cancer cells. This compound has been shown to have activity against certain cancer cell lines, which suggests that it may have potential as an anti-cancer agent. Overall, the unique chemical properties of this compound make it a valuable tool for investigating various biological processes, and it is likely that its use in scientific research will continue to expand in the future.

Synthesis Methods

The synthesis of N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide involves the reaction of (R,R)-2-phenylcyclopropanecarboxylic acid with 3-chloro-1-propanol in the presence of a base such as triethylamine. The resulting product is then treated with propargylamine to yield the final compound.

Scientific Research Applications

N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide has been widely used in scientific research due to its ability to modulate various biological processes. This compound has been shown to have activity against a range of targets, including enzymes, receptors, and ion channels.

properties

IUPAC Name

N-(2-hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-16(19)17(10-12(2)18)11-14-9-15(14)13-7-5-4-6-8-13/h3-8,12,14-15,18H,1,9-11H2,2H3/t12?,14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZYUKHRJOHKMO-ZRNAQANOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1CC1C2=CC=CC=C2)C(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C[C@@H]1C[C@H]1C2=CC=CC=C2)C(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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